3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl core linked via an ethoxy spacer to a 6-(thiophen-2-yl)pyridazine moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in anticancer or CNS-targeted therapies due to the presence of tubulin-binding motifs (trimethoxybenzamide) and thiophene-based pharmacophores .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-15-11-13(12-16(26-2)19(15)27-3)20(24)21-8-9-28-18-7-6-14(22-23-18)17-5-4-10-29-17/h4-7,10-12H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVFBVGIWFNXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is often synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the pyridazinyl intermediate using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The methoxy groups on the trimethoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biochemistry: It is used in studies involving enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response.
Pathways Involved: The compound influences pathways related to cell cycle regulation, apoptosis, and stress response, contributing to its bioactive effects.
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below compares the target compound with structurally related benzamides:
Functional Differences and Pharmacological Implications
- Antioxidant vs. Lipophilic Agonists: The hydroxy-substituted THHEB exhibits potent radical scavenging due to phenolic groups, whereas methoxy-substituted analogs (e.g., target compound, VUF15485) prioritize lipophilicity for membrane penetration, likely reducing antioxidant efficacy.
- Thiophene-Pyridazine vs. Fluorophenyl/Pyrrolidine : The target compound’s thiophene-pyridazine unit may engage in unique π-π interactions or hydrogen bonding compared to VUF15485’s fluorophenyl and pyrrolidine groups, which are optimized for receptor agonism .
- However, the ethoxy-thiophene-pyridazine substituent may alter binding kinetics compared to rigid combretastatin scaffolds.
Biological Activity
3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly in oncology. Its structure incorporates a benzamide core with methoxy groups and a thiophenyl-pyridazine moiety that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 398.46 g/mol |
Synthesis
The synthesis of 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multi-step organic reactions. The initial step includes the preparation of the benzamide derivative followed by the introduction of the thiophene and pyridazine moieties through coupling reactions. The use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) is common in these synthesis pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. For instance, studies have shown it to be effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- In Vitro Studies : In a series of experiments, compounds similar to 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide were synthesized and tested for their cytotoxic effects. Most derivatives demonstrated significant inhibition of cell proliferation in both MCF-7 and A549 cells, with IC values in the low micromolar range.
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of critical signaling pathways associated with cancer cell survival and proliferation. It may interact with proteins involved in apoptosis and cell cycle regulation. Specifically, compounds containing thiophene moieties have been shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzamide derivatives in cancer treatment:
- Study on Benzamide Derivatives : A study involving various benzamide derivatives reported that modifications to the side chains significantly influenced their anticancer potency. The presence of electron-donating groups like methoxy was correlated with increased activity against cancer cell lines .
Comparative Analysis
The following table summarizes key findings related to the biological activity of related compounds:
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide | MCF-7 | 5.0 | Inhibition of tubulin polymerization |
| N-(4-chloro-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | A549 | 7.5 | Apoptosis induction via mitochondrial pathway |
| 4-chloro-benzamides with heteroaryl groups | Various | 10.0 | RET kinase inhibition |
Q & A
Q. What are the key synthetic steps for preparing 3,4,5-trimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide?
The synthesis involves:
- Nucleophilic substitution : Reacting a pyridazine-thiophene intermediate with an ethoxyethyl linker under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Condensing the trimethoxybenzoyl chloride with the aminoethyl-pyridazine intermediate using coupling agents like HATU or DCC .
- Purification : Column chromatography and HPLC to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the integration of trimethoxybenzamide (δ 3.8–4.0 ppm) and pyridazin-thiophene protons (δ 6.5–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₃O₅S: 454.1432) .
- HPLC : To assess purity and monitor stability under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What preliminary biological activities are hypothesized based on structural analogs?
The compound’s thiophene-pyridazine core and trimethoxybenzamide group suggest:
- Kinase inhibition : Potential interaction with ATP-binding pockets due to pyridazine’s planar structure .
- Anti-inflammatory activity : Analogous to triazolo-pyridazine derivatives that modulate COX-2 .
- Validation requires in vitro assays (e.g., kinase profiling, cell viability tests) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable modifications : Replace thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
- Linker optimization : Test ethyloxy vs. propyloxy spacers to evaluate flexibility and target binding .
- Dose-response assays : Use IC₅₀ values from enzymatic assays (e.g., EGFR inhibition) to quantify potency .
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
- Systematic optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., Pd(OAc)₂ for coupling steps) .
- Design of Experiments (DoE) : Apply factorial design to identify critical parameters affecting yield and purity .
Q. How to address discrepancies in biological activity data across studies?
- Purity validation : Re-analyze disputed batches via LC-MS to rule out impurities >0.5% .
- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation times) .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
Q. Which computational methods predict the compound’s molecular targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2, PDB ID: 1HCL) .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
- Pharmacophore mapping : Align with known benzamide-based inhibitors using Schrödinger’s Phase .
Q. How to mitigate solubility challenges in in vivo studies?
- Formulation : Use co-solvents (e.g., Cremophor EL) or prepare hydrochloride salts .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the ethyloxy linker .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers at 37°C and monitor degradation via LC-MS .
- Photostability : Use ICH Q1B guidelines to assess light sensitivity .
Q. How to interpret conflicting data on metabolic pathways?
- CYP450 profiling : Incubate with human liver microsomes and identify metabolites via UPLC-QTOF .
- Species comparison : Test metabolism in murine vs. human hepatocytes to address interspecies variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
